Product packaging for 3,4-Dichloro-2-propylphenol(Cat. No.:CAS No. 54932-67-1)

3,4-Dichloro-2-propylphenol

Cat. No.: B8726919
CAS No.: 54932-67-1
M. Wt: 205.08 g/mol
InChI Key: BXYFAUOKSLXETI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-propylphenol is an organic compound with the CAS Registry Number 54932-67-1 . It is a chlorinated and alkylated phenol derivative with the molecular formula C9H10Cl2O and a molecular weight of 205.08 g/mol . As a solid, it is characterized by a logP value of 3.65, indicating significant hydrophobicity . This compound serves as a versatile chemical intermediate and building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and agrochemical research. The presence of both chloro and propyl substituents on the phenolic ring allows for selective chemical modifications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can rely on its quality for their experimental investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Cl2O B8726919 3,4-Dichloro-2-propylphenol CAS No. 54932-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54932-67-1

Molecular Formula

C9H10Cl2O

Molecular Weight

205.08 g/mol

IUPAC Name

3,4-dichloro-2-propylphenol

InChI

InChI=1S/C9H10Cl2O/c1-2-3-6-8(12)5-4-7(10)9(6)11/h4-5,12H,2-3H2,1H3

InChI Key

BXYFAUOKSLXETI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1Cl)Cl)O

Origin of Product

United States

Sophisticated Analytical and Spectroscopic Characterization of 3,4 Dichloro 2 Propylphenol

Chromatographic Separation and Detection Techniques

Chromatographic methods are indispensable for the separation and quantification of 3,4-Dichloro-2-propylphenol, particularly from complex environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Tracing and Metabolite Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound. This technique is frequently employed for the environmental tracing of chlorinated compounds and for profiling their metabolites. nih.govnih.govnih.govnih.gov In environmental monitoring, GC-MS can detect and quantify trace levels of halogenated phenols in various matrices, including water and soil. pjoes.comoup.comusgs.gov The method's high sensitivity and specificity are essential for assessing the distribution and fate of these compounds in the environment. For instance, a study on the degradation of the herbicide propanil (B472794) utilized GC-MS to confirm the presence of its degradation product, 3,4-dichloroaniline, in agricultural waters. researchgate.net

Metabolite profiling studies also benefit from the capabilities of GC-MS. For example, research into the metabolism of the flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) used GC-MS to measure its primary metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in urine samples. nih.gov This allows for the assessment of human exposure to the parent compound. The chemical characterization of complex mixtures, such as commercial liquid smoke products, has also been successfully achieved using GC-MS, identifying a wide range of phenolic and carbonyl-containing compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Complex Matrix Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds, including this compound, especially in complex matrices like water samples. scirp.orggoogle.com HPLC with UV detection is a common method for the determination of phenols and their derivatives. researchgate.netscirp.org Pre-column derivatization can be used to enhance the sensitivity and selectivity of the analysis. scirp.org For instance, a method involving derivatization with 4-nitrobenzoyl chloride has been developed for the analysis of phenol (B47542) and related compounds in tap water. scirp.org

Supercritical Fluid Chromatography (SFC) presents an alternative to HPLC for the analysis of complex mixtures. While specific applications of SFC for this compound are not extensively documented, its utility in separating complex samples suggests its potential applicability.

Table 1: Chromatographic Methods for the Analysis of Related Dichlorophenol Compounds
TechniqueAnalyteMatrixKey FindingsCitation
GC-MS1,3-Dichloro-2-propanolWaterDeveloped a rapid and sensitive method for determination in river water. nih.gov
HPLC-UV3,4-Dichloroaniline (Propanil metabolite)Agricultural WaterSuccessful separation and quantification with a retention time of 8.8 min. researchgate.net
GC-MS84 substances from plastic food contact materialsFood SimulantsDeveloped a multi-analyte method with good accuracy and sensitivity. nih.gov
GC-MSBis(1,3-dichloro-2-propyl) phosphate (TDCPP metabolite)Urine, DustCharacterized exposure of office workers to TDCPP. nih.gov

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for this compound

¹H NMR: The proton NMR spectrum would reveal the chemical shifts and coupling patterns of the aromatic and propyl protons. For 2-propylphenol (B147445), the aromatic protons typically appear in the range of δ 6.7-7.1 ppm, while the propyl group protons resonate at approximately δ 0.9 (CH₃), 1.6 (CH₂), and 2.6 (CH₂) ppm. chemicalbook.com The presence of two chlorine atoms in this compound would be expected to shift the resonances of the aromatic protons downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For 2-propylphenol, the carbon signals are well-documented. chemicalbook.com The introduction of chlorine atoms at positions 3 and 4 would significantly impact the chemical shifts of the aromatic carbons due to their electronegativity and anisotropic effects.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for establishing connectivity between protons. harvard.edulibretexts.org COSY spectra would show correlations between protons that are coupled to each other, confirming the structure of the propyl chain and its attachment to the phenol ring. libretexts.org NOESY experiments would reveal through-space interactions, providing information about the spatial proximity of different protons in the molecule. libretexts.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. spectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. rsc.org C-H stretching vibrations of the aromatic ring and the propyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations would likely appear in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy offers complementary information to FT-IR. semi.ac.cnmdpi.com It is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-C backbone of the propyl group would give rise to strong signals in the FT-Raman spectrum. The S-H stretching vibration in thiols, for example, gives a characteristic Raman band around 2573 cm⁻¹, demonstrating the utility of this technique for specific functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For 2-propylphenol, UV absorption maxima are observed. nih.gov The presence of chlorine substituents on the aromatic ring of this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol, due to the influence of the chlorine atoms on the electronic structure of the benzene (B151609) ring.

Table 2: Spectroscopic Data for Related Phenolic Compounds
TechniqueCompoundKey Spectral FeaturesCitation
¹H NMR2-PropylphenolAromatic protons: δ 6.7-7.1 ppm; Propyl protons: δ 0.9, 1.6, 2.6 ppm chemicalbook.com
FT-IRGeneral PhenolsO-H stretch: ~3200-3600 cm⁻¹; Aromatic C=C stretch: ~1450-1600 cm⁻¹ rsc.org
UV-Vis2-PropylphenolCharacteristic UV absorption maxima nih.gov

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Analysis

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used to elucidate the structure of chemical compounds. In the context of this compound, ESI-MS/MS provides critical insights into its molecular structure through controlled fragmentation. The process typically involves generating a deprotonated molecule [M-H]⁻ in the negative ion mode, as phenols are acidic and readily lose a proton. uab.edu This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.

The fragmentation pattern of halogenated phenols is influenced by the positions of the halogen atoms and the alkyl side chains. For this compound, the fragmentation in negative mode ESI-MS/MS would likely proceed through several key pathways. Common fragmentation patterns for phenolic compounds include the loss of small neutral molecules. researchgate.net For chlorinated phenols, characteristic fragmentation includes the loss of chlorine radicals (Cl•) or hydrogen chloride (HCl). The propyl group can also undergo fragmentation, primarily through the loss of ethene (C₂H₄) via a McLafferty-type rearrangement or the loss of a propyl radical.

A plausible fragmentation pathway for the deprotonated this compound molecule [M-H]⁻ would involve the initial loss of a chlorine radical, followed by further fragmentation of the propyl chain or the aromatic ring. The analysis of these fragmentation patterns allows for the unambiguous identification and structural confirmation of the compound in complex matrices.

Below is a table detailing the predicted ESI-MS/MS fragmentation of this compound.

Precursor Ion (m/z)Proposed Fragment IonNeutral LossDescription
203/205/207[M-H]⁻-Deprotonated molecule of this compound
[M-H]⁻[M-H-Cl]⁻Cl•Loss of a chlorine radical
[M-H]⁻[M-H-C₃H₇]⁻C₃H₇•Loss of the propyl radical
[M-H]⁻[M-H-C₂H₄]⁻C₂H₄Loss of ethene from the propyl chain
[M-H-Cl]⁻[M-H-Cl-CO]⁻COLoss of carbon monoxide from the phenoxide

X-ray Crystallography for Solid-State Structural Determination of Related Dichlorophenyl Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, the analysis of structurally related dichlorophenyl compounds provides valuable insights into the expected molecular geometry and intermolecular interactions. researchgate.netepa.govtubitak.gov.tr

This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision.

Studies on other compounds containing the dichlorophenyl moiety, such as tris(2,6-dichlorophenyl)thiophosphate and N'-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide, have demonstrated the utility of this technique. tubitak.gov.trbohrium.com These studies provide detailed information on the planarity of the phenyl ring, the C-Cl bond distances, and how the dichlorophenyl group is oriented relative to the rest of the molecule. For instance, in the crystal structure of tris(2,6-dichlorophenyl)thiophosphate, the phosphorus atom is bonded to three oxygen atoms and one sulfur atom in a distorted tetrahedral environment. tubitak.gov.tr

The table below summarizes crystallographic data for representative compounds containing a dichlorophenyl group, illustrating the type of structural information obtained.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
(RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-olMonoclinicP2₁/cThe dichlorophenyl ring is essentially planar. epa.gov
1-(3,4-dichlorophenyl)-3-(1-isopropyl-4,5-dihydro-1H-imidazol-2-yl)-thioureaMonoclinicP2₁/nThe thiourea (B124793) group is twisted with respect to the dichlorophenyl ring. researchgate.net
Tris(2,6-dichlorophenyl)thiophosphateMonoclinicC2/cDistorted tetrahedral geometry around the phosphorus atom. tubitak.gov.tr
N'-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazideMonoclinicP2₁/cThe molecule exists in a trans configuration about the C=N bond. bohrium.com

Development of Novel Derivatization Strategies for Enhanced Analytical Detection of Halogenated Phenols

The analysis of halogenated phenols, including this compound, often presents challenges for chromatographic techniques like Gas Chromatography (GC) due to their polarity and potential for thermal degradation. acs.orgchromatographyonline.com Derivatization is a chemical modification strategy employed to convert the analyte into a more suitable form for analysis, typically by improving its volatility, thermal stability, and detectability. chromatographyonline.com

For halogenated phenols, derivatization typically targets the acidic hydroxyl group. The goal is to replace the active hydrogen with a less polar, more stable functional group. This enhances chromatographic performance, leading to sharper peaks and lower detection limits. researchgate.net Several derivatization reagents and strategies have been developed for this purpose.

One common approach is acylation or alkylation . Reagents such as acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBB) react with the phenolic hydroxyl group to form esters or ethers, respectively. researchgate.net PFBB is particularly advantageous for electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI-MS) mode due to the high electron affinity of the pentafluorobenzyl group. researchgate.net

Another strategy involves silylation , using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) ethers. These derivatives are generally more volatile and thermally stable.

More recently, strategies using dansyl chloride have been developed. nih.gov Dansylation not only improves chromatographic behavior but also significantly enhances detection sensitivity in fluorescence or mass spectrometry-based methods. chromatographyonline.comnih.gov The choice of derivatization reagent depends on the analytical technique being used and the specific properties of the target analyte.

The following table compares different derivatization strategies for halogenated phenols.

Derivatization StrategyReagentDerivative FormedAdvantagesAnalytical Technique
AcylationAcetic AnhydrideAcetate EsterSimple, effective for GC-FID/MSGC-FID, GC-MS
AlkylationPentafluorobenzyl Bromide (PFBB)Pentafluorobenzyl EtherHigh sensitivity with ECD and NCI-MSGC-ECD, GC-MS (NCI)
SilylationBSTFATrimethylsilyl EtherIncreases volatility and thermal stabilityGC-MS
DansylationDansyl ChlorideDansyl DerivativeEnhances fluorescence and ionization efficiencyHPLC-Fluorescence, LC-MS

Environmental Chemistry and Degradation Pathways of 3,4 Dichloro 2 Propylphenol

Occurrence and Environmental Distribution Studies in Aquatic Systems

No studies specifically detailing the occurrence or environmental distribution of 3,4-Dichloro-2-propylphenol in aquatic systems were identified.

Identification of Environmental Sources and Formation Mechanisms

While dichlorophenols, in general, are known to be byproducts of certain industrial and water treatment processes, no sources have been specifically identified for the formation of this compound.

Byproducts of Water Treatment Processes (e.g., Chlorination)

There is no available research confirming the formation of this compound as a byproduct of water chlorination or other treatment processes.

Industrial Discharges and Anthropogenic Activities

No specific industrial discharges or anthropogenic activities have been linked to the release of this compound into the environment.

Advanced Degradation Processes and Remediation Technologies

Research on degradation and remediation technologies for dichlorophenols is available, but no studies have specifically investigated these processes for the elimination of this compound.

Advanced Oxidation Processes (AOPs) for Dichlorophenol Elimination

There are no documented studies on the use of Advanced Oxidation Processes for the degradation of this compound.

Adsorption-Based Removal Strategies (e.g., Metal-Organic Frameworks)

No literature was found concerning the use of metal-organic frameworks or other adsorption-based strategies for the removal of this compound from environmental matrices.

Catalytic Degradation Mechanisms and Material Design (e.g., Plasmonic Catalysts)

The catalytic degradation of persistent organic pollutants like dichlorophenols is an area of intensive research. A promising approach involves the use of plasmonic photocatalysts, which are typically composed of noble metal nanoparticles (such as gold or silver) deposited on a semiconductor support. mdpi.comoup.com While specific studies on this compound are not prevalent, the principles derived from research on other organic molecules can be applied.

The mechanism of plasmonic catalysis hinges on the excitation of localized surface plasmon resonance (LSPR), the collective oscillation of conduction electrons in the metal nanoparticles upon light irradiation. nih.gov The decay of these surface plasmons generates energetic "hot" electrons and holes, which can be transferred to adsorbed reactant molecules, initiating redox reactions. nih.gov This process is distinct from traditional semiconductor photocatalysis and can enhance reaction rates and selectivity. oup.com

Three primary mechanisms are proposed for plasmon-driven chemical reactions:

Generation of nonequilibrium charge carriers: The energetic hot carriers created by plasmon decay can directly participate in chemical reactions on the nanoparticle surface. rsc.org

Photothermal heating: Plasmon decay can lead to significant localized heating of the nanoparticles, which accelerates chemical turnover rates according to the Arrhenius equation. rsc.org

Enhanced electromagnetic fields: The LSPR effect concentrates the incident light into intense near-fields at the nanoparticle surface, which can directly drive photochemical reactions. rsc.org

Material design focuses on engineering the catalyst's configuration to optimize these effects. This includes tuning the size and shape of the metal nanoparticles to control the LSPR wavelength and modifying the semiconductor support material. oup.comnih.gov For instance, composites like Au/WO3 have been shown to be effective photocatalysts, where the gold nanoparticles provide the plasmonic enhancement and the tungsten oxide acts as a support and co-catalyst. mdpi.com The synergistic interaction between the plasmonic metal and the support can improve charge separation, enhance light absorption, and provide active sites for CO2 adsorption and subsequent reduction to fuels like methanol (B129727) and ethanol. These principles guide the design of future catalysts for the efficient degradation of chlorinated phenols.

Bioremediation and Microbial Transformation Studies

Bioremediation offers an environmentally sound and cost-effective alternative for the removal of chlorinated phenols from contaminated sites. This process relies on the metabolic activity of microorganisms to break down these toxic compounds into less harmful substances.

Microbial Degradation Pathways and Intermediates of Dichlorophenols

The microbial degradation of chlorinated aromatic compounds, including dichlorophenols, has been extensively studied. Bacteria and fungi have evolved specific enzymatic pathways to utilize these compounds as a source of carbon and energy. nih.gov The initial step typically involves the hydroxylation of the aromatic ring by monooxygenase enzymes to form a chlorocatechol. nih.govresearchgate.net From this central intermediate, the ring is cleaved via two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netmdpi.com

In the degradation of 2,4-dichlorophenol (B122985) by the fungus Phanerochaete chrysosporium, the pathway involves the initial formation of 2-chloro-1,4-benzoquinone. academicjournals.org This is followed by reductive dechlorination steps, eventually leading to intermediates that can enter central metabolic pathways. academicjournals.org Studies with various bacterial consortia and isolated strains have identified several key intermediates, demonstrating the stepwise breakdown of the parent dichlorophenol molecule. researchgate.net

The following table summarizes common intermediates identified during the microbial degradation of various dichlorophenol isomers.

Precursor CompoundIdentified IntermediatesDegrading Organism/System
2,4-Dichlorophenol2-Methyl-4-chlorophenol, 2,4-DichlorophenolBacterial Culture
2,4-Dichlorophenol2-Chloro-1,4-benzoquinone, 2-Chloro-1,4-dihydroxybenzene academicjournals.orgPhanerochaete chrysosporium academicjournals.org
3-Chlorophenol (3-CP)4-Chlorocatechol, 5-Chloro-2-hydroxymuconic semialdehyde, Maleylacetate researchgate.netMixed Microbial Consortium researchgate.net
4-Chlorophenol (B41353) (4-CP)4-Chlorocatechol, 5-Chloro-2-hydroxymuconic semialdehyde, Maleylacetate researchgate.netMixed Microbial Consortium researchgate.net

These intermediates confirm that degradation often proceeds through hydroxylation, dechlorination, and aromatic ring cleavage, ultimately leading to mineralization into CO2 and chloride ions. nih.gov

Role of Microbial Communities in Phenol (B47542) Metabolism (e.g., Oral Microbiome Interactions)

Microbial communities, or consortia, are often more robust and efficient at degrading pollutants than single-strain cultures. In environments like industrial wastewater and contaminated groundwater, diverse microbial populations work synergistically to metabolize phenols. Metagenomic analyses of phenol-adapted communities reveal the dominance of phyla such as Proteobacteria, Bacteroidetes, and Actinomycetales. Key enzymatic steps are carried out by specific members of the community; for example, phenol 2-monooxygenase initiates the breakdown, which then proceeds via the meta-cleavage pathway. Genera from the order Burkholderiales are often identified as effective phenol degraders in groundwater.

The concept of phenol metabolism also extends to the human microbiome. The oral microbiome, a complex community of bacteria, constantly interacts with phenolic compounds from dietary sources, such as flavonoids found in tea and other plant-based foods. Oral bacteria like Streptococcus mutans can be inhibited by these polyphenols. Furthermore, certain anaerobic oral bacteria can metabolize amino acids to produce phenolic metabolites, which are associated with conditions like oral halitosis.

While the oral microbiome actively metabolizes various phenolic structures, its role is primarily understood in the context of dietary polyphenols and oral health. The capacity of the oral microbiome to degrade synthetic, chlorinated phenols like this compound is not established in the reviewed literature, and its relevance to environmental bioremediation is likely negligible compared to microbial communities from contaminated soil and water. The principles of community metabolism, however, remain universal, where different species contribute specialized enzymatic functions to achieve the complete breakdown of a complex substrate.

Photochemical Degradation Pathways and Kinetics

Photochemical degradation, often as part of an advanced oxidation process (AOP), is an effective method for destroying recalcitrant organic pollutants. This process typically involves irradiating the contaminated water with ultraviolet (UV) light in the presence of a photocatalyst, such as titanium dioxide (TiO2), or other oxidants like hydrogen peroxide (H2O2) or persulfate (PS).

The fundamental mechanism involves the generation of highly reactive hydroxyl radicals (•OH) or sulfate (B86663) radicals (SO4•−), which are powerful, non-selective oxidizing agents that can attack the aromatic ring of dichlorophenols, leading to their degradation. Studies on various dichlorophenol isomers show that the degradation rate is influenced by several factors, including the pH of the solution, the initial concentration of the pollutant, and the dose of the catalyst or oxidant. For instance, the degradation of 2,3-dichlorophenol (B42519) using a TiO2/H2O2 system was found to be most favorable at an acidic pH of 4.

The kinetics of photochemical degradation of dichlorophenols are often described by a pseudo-first-order model. The rate of disappearance of the pollutant is proportional to its concentration, allowing for the calculation of a rate constant (k) that quantifies the efficiency of the process under specific conditions.

The table below presents kinetic data from studies on the photochemical degradation of different dichlorophenol isomers.

CompoundDegradation SystemKey ConditionsApparent Rate Constant (k)
2,3-Dichlorophenol (2,3-DCP)TiO2 + H2O2pH 4, 0.75 g/L TiO2, 10 mM H2O21.06 × 10⁻³ s⁻¹
2,3-Dichlorophenol (2,3-DCP)TiO2 + NaOClpH 3, 0.75 g/L TiO2, 10 mM NaOCl8.7 × 10⁻⁴ s⁻¹
2,6-Dichlorophenol (2,6-DCP)UV + TiO2Acidic pH, 1.25 g/L TiO24.78 × 10⁻⁴ s⁻¹
3,5-Dichlorophenol (3,5-DCP)UV-C + Persulfate (PS)pH 6.3, 0.03 mM PS1.77 × 10⁹ M⁻¹s⁻¹ (second-order with SO₄•⁻)
Dichlorophenol-indophenol (DCPIP)UV + mesoporous TiO2pH 3, 1 g/L TiO2Complete degradation in 3 min

Data sourced from multiple studies for comparison.

These studies collectively show that photochemical methods can effectively degrade various dichlorophenols, with the reaction kinetics being highly dependent on the specific isomer and the chosen AOP conditions.

Theoretical and Computational Investigations of 3,4 Dichloro 2 Propylphenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the molecular properties of chemical compounds from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely used to predict a wide range of molecular characteristics with high accuracy.

Optimized Geometry and Conformational Analysis

A fundamental step in computational chemistry is determining the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, which locates the minimum energy arrangement of the atoms. For a molecule like 3,4-Dichloro-2-propylphenol, this would involve calculating key structural parameters.

Conformational analysis is also crucial, especially due to the flexible propyl group attached to the phenol (B47542) ring. nih.govresearchgate.netmdpi.com Different rotational positions (conformers) of this group relative to the aromatic ring would be investigated to identify the most stable conformer and the energy barriers between different conformations. nih.govresearchgate.netmdpi.com This analysis provides insight into the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table illustrates the type of data that would be obtained from a DFT geometry optimization. The values are placeholders and not actual calculated data.

ParameterBond/AngleHypothetical Value
Bond LengthC-O1.36 Å
C-Cl (C3)1.74 Å
C-Cl (C4)1.74 Å
C-C (ring avg.)1.39 Å
C-C (propyl)1.53 Å
Bond AngleC-O-H109.0°
C2-C1-O119.5°
C2-C1-C6120.5°
Dihedral AngleC2-C1-O-H0.0° or 180.0°
C1-C2-C(propyl)-C(propyl)Various (conformational)

Electronic Structure and Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. Molecular Orbital (MO) theory provides a description of where electrons are located within a molecule. wayne.eduresearchgate.net Key aspects of this analysis include:

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents.

Table 2: Hypothetical Electronic Properties for this compound

This table shows examples of electronic properties that would be calculated. These are not real data.

PropertyHypothetical Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Vibrational Frequency and Spectroscopic Property Prediction

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. researchgate.netnih.govresearchgate.net By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. researchgate.netnih.gov This predicted spectrum can then be compared with experimental spectra to aid in the assignment of observed vibrational bands to specific motions of the atoms, such as C-H stretching, C=C ring vibrations, or C-Cl stretches. nih.gov For an isomer, 3,6-Dichloro-2-propyl phenol, an experimental IR spectrum is available from the NIST WebBook, which could be used for comparative purposes. nist.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of NMR chemical shifts (¹H and ¹³C) is a powerful application of quantum chemistry that assists in structure elucidation. nih.govmdpi.comlibretexts.orgchemistrysteps.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. researchgate.netliverpool.ac.uk These predicted values, when compared to experimental NMR data, can confirm the proposed structure and help assign specific resonances to individual atoms within the molecule. nih.gov

Mechanistic Studies of Reactivity and Degradation Pathways

Theoretical chemistry is also employed to study the mechanisms of chemical reactions, providing insights into the transformation and breakdown of compounds.

Elucidation of Reaction Mechanisms (e.g., Oxidative Degradation)

The environmental fate of chlorinated phenols is often determined by their degradation pathways, particularly through oxidation. mdpi.compjoes.com Computational studies can model these complex processes. For instance, the degradation of chlorophenols can be initiated by the attack of reactive oxygen species, such as hydroxyl radicals. pjoes.com

Theoretical modeling can elucidate the reaction mechanism by:

Identifying Intermediates and Transition States: Calculations can map out the entire reaction pathway, identifying the structures of transient intermediates and the high-energy transition states that connect them.

Predicting Degradation Products: By following the most energetically favorable pathways, the likely products of oxidative degradation can be predicted. For other chlorophenols, degradation often proceeds through hydroxylation, dechlorination, and eventual ring-opening. nih.gov Studies on related compounds have shown that phenols and quinones can act as intermediates that accelerate Fenton-like oxidation reactions. mdpi.com

Based on a thorough review of the available research, there is no specific scientific literature detailing the theoretical and computational investigations of This compound that would be required to populate the requested article sections. The search for data on its reaction energetics, transition state analysis, interactions with biomolecules, and adsorption mechanisms at material interfaces did not yield specific results for this compound.

The scientific community has conducted such studies on related compounds, such as other chlorinated phenols or propylphenols, but the explicit data for this compound is not present in the reviewed sources. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular molecule.

Biological Interactions and Environmental Mechanisms of 3,4 Dichloro 2 Propylphenol Non Clinical

Impact on Non-Target Microorganisms and Microbiome Dynamics

Chlorinated phenols, as a class, are recognized for their antimicrobial properties, which can affect non-target microbial populations in the environment. researchgate.netmdpi.com The introduction of such compounds can alter the structure and function of microbial communities.

Research into an isomer, 2,6-dichloro-4-propylphenol, isolated from the endophytic fungus Chaetomium sp. HQ-1, has demonstrated moderate antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). This finding suggests that dichlorinated propylphenols can possess targeted antibacterial properties.

The antimicrobial efficacy of phenolic compounds is often linked to their chemical structure, including the nature and position of substituents on the benzene (B151609) ring. mdpi.com For instance, the lipophilicity, which is influenced by alkyl chains and halogenation, can enhance the ability of these compounds to interact with and disrupt bacterial cell membranes. frontiersin.org This interaction can lead to increased membrane permeability, damage to the cytoplasmic membrane, and inhibition of intracellular enzymes. frontiersin.orgnih.gov Studies on thymol (B1683141) (2-isopropyl-5-methylphenol) and its chlorinated derivative, chlorothymol (B1668835) (4-chloro-2-isopropyl-5-methylphenol), have shown that chlorination can enhance antimicrobial activity against MRSA. jmb.or.kr

The general impact of biocides like chlorinated phenols on environmental microbiomes can be significant. Fungicides, for example, can reduce the abundance of non-target fungi, such as phyllosphere yeasts, which may indirectly affect associated prokaryotic communities and alter the complexity of microbial networks. The table below summarizes the observed antimicrobial activities of related dichlorinated phenols.

Table 1: Antimicrobial Activity of Related Dichlorinated Phenolic Compounds

CompoundSource/ContextAffected MicroorganismObserved Effect
2,6-Dichloro-4-propylphenolIsolated from endophytic fungus Chaetomium sp.Methicillin-resistant Staphylococcus aureus (MRSA)Moderate antimicrobial activity.
2,4-Dichlorophenol (B122985)General environmental contaminantVarious bacteriaExhibits toxicity and can be biodegraded by specific microbial strains. researchgate.net
2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinoneStudied for antibacterial propertiesE. coli, P. aeruginosaLess active against these Gram-negative bacteria compared to other strains. frontiersin.org

Biochemical Pathways of Biotransformation and Metabolism in Environmental Isolates

The environmental fate of chlorinated phenols is largely determined by microbial biotransformation. researchgate.net While no specific metabolic pathway for 3,4-Dichloro-2-propylphenol has been documented, the degradation of other chlorinated and alkylated phenols by environmental bacteria suggests likely transformation routes. These processes typically involve Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

A primary mechanism for the breakdown of chlorinated aromatic compounds is reductive dechlorination, particularly under anaerobic conditions. nih.gov In this process, chlorine atoms are sequentially replaced by hydrogen atoms, which typically reduces the compound's toxicity. nih.gov For example, the anaerobic degradation of pentachlorophenol (B1679276) (PCP) proceeds through a series of reductive dehalogenations to form various trichlorophenol and dichlorophenol intermediates, eventually leading to phenol (B47542), which can be mineralized to CO2 and CH4. nih.gov Bacteria from the genus Desulfitobacterium are known to be involved in these dechlorination steps. nih.gov Similarly, studies on the anaerobic biotransformation of tetrachlorobisphenol A have shown it dehalogenates to a persistent dichlorinated bisphenol A isomer. nih.gov

Aerobic degradation pathways are also crucial. Bacteria such as Rhodococcus chlorophenolicus can metabolize polychlorinated phenols. helsinki.fi The initial step often involves hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes, followed by ring cleavage. researchgate.nethelsinki.fi The presence of an alkyl group, such as the propyl group in this compound, may also be a site for initial oxidative attack.

The potential biotransformation pathways for this compound, inferred from related compounds, are outlined below.

Table 2: Potential Biotransformation Pathways for Chlorinated Phenols

Pathway TypeKey ReactionsExample MicroorganismsPotential ProductsReference Compounds
Anaerobic Reductive DechlorinationStepwise removal of chlorine atoms, replaced by hydrogen.Desulfitobacterium sp., Sediment microcosmsMonochlorinated propylphenols, PropylphenolPentachlorophenol, Tetrachlorobisphenol A nih.govnih.gov
Aerobic DegradationHydroxylation of the aromatic ring followed by ortho- or meta-cleavage.Rhodococcus sp., Pseudomonas sp.Chlorinated catechols, Ring cleavage productsPolychlorinated phenols, 2-propylphenol (B147445) helsinki.fi

Enzyme-Ligand Interactions and Inhibition Mechanisms (e.g., Thyroperoxidase)

Thyroperoxidase (TPO) is a critical enzyme in the synthesis of thyroid hormones. dtu.dk Inhibition of TPO by xenobiotics is a key molecular event that can disrupt thyroid function. dtu.dknih.gov Phenolic compounds, including various chlorinated phenols, are known to be potential TPO inhibitors. dtu.dk

The mechanism of TPO inhibition often involves the inhibitor molecule acting as an alternative substrate for the enzyme, competing with tyrosine residues on thyroglobulin. This process can lead to the irreversible inactivation of the enzyme. High-throughput screening assays, such as the Amplex UltraRed-thyroperoxidase (AUR-TPO) assay, have been developed to identify potential TPO inhibitors among a vast number of environmental chemicals. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the TPO inhibitory potential of chemicals based on their structural features. dtu.dkresearchgate.netdtu.dk These models have identified specific structural alerts associated with TPO inhibition. For instance, features like "benzene, 1-alkoxy-,4-hydroxy" are associated with TPO-inhibiting activity. dtu.dk While this compound has not been specifically named in the publicly available results of these large-scale screenings, its structure as a dichlorinated phenol makes it a candidate for such activity. core.ac.uk The combination of a phenol ring, which is a known scaffold for TPO inhibitors, with chlorine substituents could facilitate interaction with the enzyme's active site.

Phytoremediation and Plant Uptake Mechanisms

Phytoremediation is a cost-effective, plant-based technology for cleaning up environments contaminated with organic pollutants like chlorinated phenols. nih.govresearchgate.net The process involves several mechanisms, including phytoextraction (uptake into plant tissues), phytotransformation (metabolism within the plant), and rhizodegradation (degradation in the root zone by associated microbes). tandfonline.comepa.gov

Studies on various chlorinated phenols demonstrate the potential for their phytoremediation. For example, hairy root cultures of Brassica napus (rapeseed) can efficiently remove 2,4-dichlorophenol from aqueous solutions, a process catalyzed by peroxidases produced by the roots. The duckweed Lemna gibba has been shown to metabolize a range of chlorinated phenols, from 4-chlorophenol (B41353) to pentachlorophenol. acs.org

The primary metabolic pathway for phenols inside plant tissues is often conjugation. acs.org Plants convert the phenolic compounds into more water-soluble and less toxic glycoside conjugates (phytotransformation). acs.org For instance, Lemna gibba converts 2,4-dichlorophenol into its β-glucoside conjugate. acs.org Over longer periods, some plants may also achieve partial dechlorination of these compounds. acs.org Given that chlorinated phenols are often hydrophobic, they tend to accumulate in the roots rather than being readily translocated to the shoots. researchgate.net

Table 3: Phytoremediation Mechanisms for Related Chlorinated Phenols

MechanismDescriptionPlant Species ExampleReference Compound
PhytotransformationMetabolism of the contaminant within plant tissues, often via conjugation.Lemna gibba (Duckweed)2,4-Dichlorophenol acs.org
RhizodegradationDegradation of contaminants in the soil by root-exuded enzymes and associated microbes.Brassica napus (Rapeseed)2,4-Dichlorophenol
PhytoextractionUptake of contaminants from the soil or water into the plant roots and shoots.General mechanism for various plantsChlorinated Phenols researchgate.nettandfonline.com

Biosynthesis of Related Propylphenols in Natural Systems

Propylphenols are found in various natural systems, arising from the biosynthesis of more complex molecules in plants and microbial activity. The biosynthesis of phenylpropenes like eugenol (B1671780) and isoeugenol (B1672232) in plants provides precursors for propylphenols. For instance, 4-propylphenol (B1200801) can be synthesized from the bio-based compound eugenol through catalytic hydrogenation and demethoxylation.

In anise (Pimpinella anisum), the biosynthesis of t-anethole involves enzymes that are part of a large family of reductases involved in phenylpropanoid biosynthesis. These pathways highlight the enzymatic machinery present in nature capable of modifying phenolic structures with propyl-related side chains.

Furthermore, simpler propylphenols have been detected as products of microbial metabolism. For example, 2-propylphenol has been identified as a metabolite during the fermentation of coffee grounds, indicating its formation by yeasts or bacteria present in the fermentation process. The degradation of certain complex environmental pollutants can also lead to the formation of propylphenols. The biotransformation of 3,5,6-trichloro-2-pyridinol (B117793) by Micrococcus luteus has been proposed to proceed through a pathway that could yield p-propyl phenol as an intermediate before further mineralization.

Future Directions and Emerging Research Frontiers for 3,4 Dichloro 2 Propylphenol Studies

Integration of Multi-Omics Approaches in Environmental and Biological Studies

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to unravel the complex interactions between 3,4-Dichloro-2-propylphenol and biological systems at a molecular level. mdpi.commdpi.com Integrating these multi-omics approaches can provide a comprehensive picture of the cellular and physiological responses to exposure. For instance, transcriptomic analysis can identify genes whose expression is altered in the presence of the compound, while proteomics can reveal changes in protein abundance and post-translational modifications. mdpi.com Metabolomics, the large-scale study of small molecules, can pinpoint alterations in metabolic pathways. nih.gov

By combining these datasets, researchers can construct detailed models of the compound's mode of action, identify potential biomarkers of exposure and effect, and elucidate mechanisms of toxicity. This integrated approach has been successfully applied to understand the effects of other environmental contaminants, such as persistent organic pollutants (POPs), and their links to diseases. nih.gov For example, studies on other phenolic compounds have utilized integrated metabolome and transcriptome analyses to identify key biosynthetic pathways. mdpi.com This multi-omics strategy will be invaluable for assessing the environmental risks of this compound and for understanding its potential biological impacts.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Degradation Processes

Understanding the environmental fate of this compound requires detailed knowledge of its degradation pathways. Advanced spectroscopic techniques are becoming increasingly crucial for the real-time, in-situ monitoring of these processes. Techniques like Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS), often coupled with thermogravimetric analysis (TGA), can provide detailed information about the chemical changes that occur during degradation. researchgate.net

Hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS), are powerful tools for identifying and quantifying degradation products. Recent advancements in these technologies allow for the analysis of complex mixtures and the elucidation of intricate degradation mechanisms. For instance, studies on the thermal degradation of materials containing similar phenolic structures have successfully used TGA/FTIR and TGA/MS to identify evolved gaseous products. researchgate.net The application of these advanced spectroscopic methods will enable a more accurate prediction of the persistence and transformation of this compound in various environmental compartments.

Development of Sustainable Synthesis Routes and Green Chemistry Applications

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netpandawainstitute.com Future research on this compound will likely focus on developing more sustainable and environmentally friendly synthetic methods. This includes exploring the use of renewable feedstocks, safer solvents, and catalytic reactions to improve atom economy and reduce the environmental footprint of its production. acs.orgresearchgate.net

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. ekb.eg This approach has been successfully applied to the synthesis of various organic compounds, including pharmaceuticals and polymers. acs.orgacs.org For example, research has focused on developing green synthetic routes that minimize or eliminate the use of toxic reagents and solvents. acs.org By embracing green chemistry, researchers can not only produce this compound more sustainably but also explore its potential applications in the development of greener technologies.

Machine Learning and Artificial Intelligence for Predictive Modeling of Environmental Fate and Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, which are often developed using ML techniques, can relate the molecular structure of a compound to its biological activity or toxicity. biochempress.com These models can be used to screen large numbers of chemicals for potential hazards and to prioritize them for further testing. biorxiv.org The application of AI and ML will be instrumental in conducting more efficient and accurate risk assessments for this compound and other emerging contaminants. researchgate.net

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Environmental Engineering

Addressing the complex challenges associated with chemical compounds in the environment requires a collaborative, cross-disciplinary approach. Future research on this compound will benefit greatly from collaborations between chemists, biologists, and environmental engineers. Chemists can contribute their expertise in synthesis, characterization, and reaction mechanisms. Biologists can investigate the compound's interactions with living organisms and ecosystems. Environmental engineers can develop strategies for its detection, monitoring, and remediation in contaminated environments.

This interdisciplinary approach is essential for developing a comprehensive understanding of the entire life cycle of this compound, from its synthesis and use to its environmental fate and potential impacts. Such collaborations can foster innovation and lead to the development of more sustainable chemical products and processes.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 3,4-Dichloro-2-propylphenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For example, nucleophilic substitution of a propyl group onto 3,4-dichlorophenol precursors (e.g., using propyl halides) under controlled temperatures (60–80°C) and inert atmospheres (N₂ or Ar) . Reaction optimization should include monitoring by thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane or toluene) to improve yields. Catalyst screening (e.g., phase-transfer catalysts) may enhance regioselectivity .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural confirmation?

  • Methodological Answer : Use a combination of:

  • GC-MS : Equip with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) for fragmentation pattern analysis .
  • ¹H/¹³C NMR : Dissolve in deuterated chloroform (CDCl₃) and reference tetramethylsilane (TMS) for peak assignment. Key signals include aromatic protons (δ 6.8–7.5 ppm) and propyl chain resonances (δ 0.9–1.5 ppm) .
  • HPLC : Utilize a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Storage : Keep in amber glass bottles at 0–6°C to minimize degradation .
  • Waste Disposal : Neutralize halogenated waste with 10% NaOH before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for chlorophenol derivatives like this compound?

  • Methodological Answer : Apply systematic literature screening (Figure B-1 in ):

Inclusion Criteria : Prioritize studies with OECD-compliant protocols (e.g., acute toxicity LD50 tests in rodents).

Data Normalization : Adjust for variables like solvent carriers (e.g., DMSO vs. saline) and exposure routes (oral vs. dermal).

Meta-Analysis : Use software (e.g., RevMan) to calculate weighted effect sizes and heterogeneity indices (I²) .

  • Example : A 2021 review identified 930 records on chlorophenol toxicity, with 95 studies meeting criteria for dose-response analysis .

Q. What advanced strategies are used to quantify this compound in environmental matrices (e.g., soil, water)?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous samples; Soxhlet extraction (hexane:acetone, 1:1) for soil .
  • Detection : High-resolution mass spectrometry (HRMS) in negative ion mode for precise mass/charge (m/z) identification (e.g., m/z 163 for [M-H]⁻) .
  • QA/QC : Spike recovery tests (80–120%) and internal standards (e.g., 2,4,6-tribromophenol) to validate accuracy .

Q. How can computational modeling predict the reactivity of this compound in synthetic or environmental pathways?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electrophilic aromatic substitution sites.
  • Molecular Dynamics (MD) : Simulate hydrolysis rates in aqueous environments (e.g., using GROMACS) with explicit solvent models .
  • QSPR Models : Corporate Hammett constants (σ) of substituents to predict reaction kinetics .

Data Contradiction and Reproducibility

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Open Data Practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and chromatograms in repositories like Zenodo .
  • Protocol Harmonization : Adopt OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) to standardize experimental conditions .
  • Collaborative Validation : Cross-laboratory studies using blinded samples to identify methodological biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.